molecular formula C8H9NO2S B1353430 2-Mercapto-4,6-dimethylnicotinic acid CAS No. 54364-30-6

2-Mercapto-4,6-dimethylnicotinic acid

Cat. No. B1353430
CAS RN: 54364-30-6
M. Wt: 183.23 g/mol
InChI Key: ZBGCJKMWDWJDAE-UHFFFAOYSA-N
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Description

2-Mercapto-4,6-dimethylnicotinic acid, also known as 4,6-Dimethyl-2-sulfanylpyridine-3-carboxylic Acid, is a chemical compound with the molecular formula C8H9NO2S . It has a molecular weight of 183.23 .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-4,6-dimethylnicotinic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Mercapto compounds are synthesized through various innovative routes, leading to the creation of new analgesic and anti-inflammatory agents. For instance, a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones were synthesized, showing significant analgesic and anti-inflammatory activities (Alagarsamy et al., 2007).
  • N,N-dimethyl-2-mercapto-nicotinic amide, an important synthetic intermediate for drugs and pesticides, was synthesized from 2-chloronitionic acid, demonstrating the versatility of mercapto compounds in chemical synthesis (Zhou Hong-fang, 2006).

Quantum Dots and Nanoparticles

  • Mercapto acids have been used as capping agents in the synthesis of CdTe quantum dots (QDs), influencing their growth rate, size distribution, fluorescence, and solution stability. The study highlights the importance of the methyl side groups of mercapto acids in determining the properties of QDs (Ma et al., 2013).

Biodegradation and Environmental Impact

  • Mercaptocarboxylic acids and their esters, as well as related sulfur compounds, were investigated for biodegradability, revealing that these compounds are either readily biodegradable or at least significantly biodegradable. This suggests potential environmental applications and concerns for mercapto compounds (Rücker et al., 2018).

Sensors and Analytical Applications

  • Sensors based on mercaptopyridine−montmorillonite intercalation compounds have been developed, leveraging the functional properties derived from the mercapto group for applications in electrochemical sensing (Colilla et al., 2005).
  • TiO2-Au nanoparticles have been utilized as sensors for 3-mercaptopropionic acid, indicating the role of mercapto compounds in the development of novel, selective, and fast-response sensors for environmental monitoring (Montoya‐Villegas et al., 2019).

properties

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-4-3-5(2)9-7(12)6(4)8(10)11/h3H,1-2H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGCJKMWDWJDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427875
Record name 2-mercapto-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4,6-dimethylnicotinic acid

CAS RN

54364-30-6
Record name 2-mercapto-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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